molecular formula C12H12N4O3S B5834453 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5834453
M. Wt: 292.32 g/mol
InChI Key: RODNGTAJUZVSJM-UHFFFAOYSA-N
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Description

2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate is then reacted with phenoxyacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or phenoxyacetyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)thioacetamide: Similar in structure but with a sulfur atom replacing the oxygen in the acetamide group.

    2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease and potential anticancer activity make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c17-10(15-12-16-14-8-20-12)6-13-11(18)7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNGTAJUZVSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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